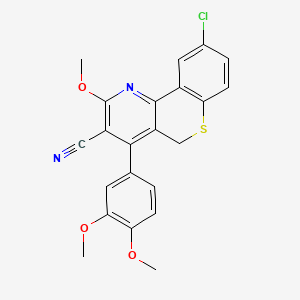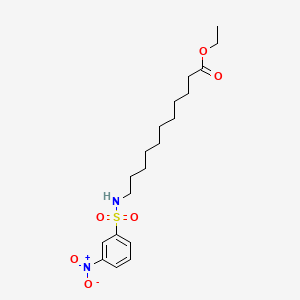
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiopyrano structure fused with a pyridine ring, along with various substituents including a chloro group, dimethoxyphenyl group, and a methoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired substituents and the complexity of the target molecule. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzothiopyrano structure through cyclization of appropriate precursors.
Substitution Reactions: Introduction of chloro, methoxy, and dimethoxyphenyl groups through nucleophilic or electrophilic substitution reactions.
Nitrile Formation: Introduction of the carbonitrile group via cyanation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.
Purification Techniques: Use of chromatography, crystallization, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to carbonyl compounds.
Reduction: Reduction of the nitrile group to amine or other functional groups.
Substitution: Replacement of chloro or methoxy groups with other substituents through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiopyrano Derivatives: Compounds with similar benzothiopyrano structures but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Carbonitrile Compounds: Molecules containing carbonitrile groups with different core structures.
Uniqueness
The uniqueness of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy- lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
135521-79-8 |
|---|---|
Fórmula molecular |
C22H17ClN2O3S |
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
9-chloro-4-(3,4-dimethoxyphenyl)-2-methoxy-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H17ClN2O3S/c1-26-17-6-4-12(8-18(17)27-2)20-15(10-24)22(28-3)25-21-14-9-13(23)5-7-19(14)29-11-16(20)21/h4-9H,11H2,1-3H3 |
Clave InChI |
LWERPPCFCWSRBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C3CSC4=C(C3=NC(=C2C#N)OC)C=C(C=C4)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















